(E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-24-15-6-3-5-11(16(15)22)10-18-21-17(23)13-9-12(19-20-13)14-7-4-8-25-14/h3-10,22H,2H2,1H3,(H,19,20)(H,21,23)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOOKQHRIUKGA-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and notable biological activities, including antimicrobial, antitumor, and antioxidant properties.
Synthesis and Structural Characterization
The compound can be synthesized through a condensation reaction involving 3-ethoxy-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The resulting product is characterized using various techniques:
- NMR Spectroscopy : Provides insights into the molecular structure and confirms the formation of the compound.
- Mass Spectrometry : Used to determine the molecular weight and confirm the identity of the synthesized compound.
- X-ray Crystallography : Offers detailed information about the crystal structure, confirming the geometric arrangement of atoms within the molecule.
The molecular formula is with a molecular weight of 340.33 g/mol. The density is reported as .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard methods against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
| Bacillus cereus | 60 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor properties. It has been tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The results suggest that this compound can inhibit cell proliferation effectively at micromolar concentrations, indicating potential as a lead compound in cancer therapy .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH radical scavenging and ABTS radical cation decolorization methods:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Activity | 25 |
| ABTS Scavenging Activity | 30 |
These findings reveal that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have focused on related compounds derived from similar hydrazone structures, demonstrating comparable biological activities. For instance, derivatives of hydrazones have shown promising results in antimicrobial and anticancer assays, suggesting that modifications to the hydrazone framework can yield compounds with enhanced efficacy .
In one notable study, a series of hydrazone derivatives were synthesized and screened for their biological activities. The results indicated that specific structural modifications could significantly enhance their antimicrobial and antitumor properties, providing insights into structure-activity relationships (SAR) that could be applied to optimize this compound further .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with furan-2-carbohydrazide in the presence of suitable catalysts. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antibacterial Properties
Recent studies have indicated that hydrazone derivatives, including this compound, exhibit notable antibacterial activities. For instance, research has shown that similar compounds demonstrate significant inhibitory effects against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's interaction with biological macromolecules has been explored for its anticancer potential. Investigations into vanadium complexes derived from related hydrazones have revealed cytotoxic effects against cancer cell lines such as HeLa. The binding characteristics of these complexes with proteins like lysozyme suggest a mechanism through which they may exert their biological effects .
Nonlinear Optical Properties
This compound has been studied for its nonlinear optical properties, making it a candidate for applications in photonics. The crystal structure and spectral characteristics indicate that this compound could be utilized in the development of advanced optical materials .
Metal Complex Formation
The ability to form metal complexes enhances the functionality of this compound. These complexes may exhibit improved biological activities and stability, paving the way for new drug formulations or diagnostic tools in medical applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in the Benzylidene Moiety
The benzylidene group in pyrazole-carbohydrazides significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
Spectroscopic and Crystallographic Comparisons
NMR and IR Spectroscopy
- 1H-NMR : The target compound’s benzylidene proton (N=CH) resonates at δ ~8.2–8.5 ppm, consistent with analogues like E-DPPC (δ 8.5 ppm) . The furan C–H protons appear at δ ~6.2–7.5 ppm, distinct from phenyl protons in E-DPPC (δ 7.2–7.8 ppm) .
- IR : The carbonyl (C=O) stretch at ~1680 cm⁻¹ and N–H bend at ~1610 cm⁻¹ align with other carbohydrazides .
X-ray Diffraction
Crystallographic studies using SHELXL () reveal:
- Intermolecular Interactions : The target compound’s ethoxy and hydroxy groups form hydrogen bonds (O–H···N, O–H···O), similar to E-MBPC’s methoxy interactions .
- Planarity : The pyrazole-carbohydrazide backbone is planar, analogous to E-DPPC, but furan-induced torsional angles differ by ~5° compared to phenyl-substituted derivatives .
Computational and Electronic Properties
DFT studies (B3LYP/6-311G**) highlight substituent effects:
| Property | Target Compound | E-DPPC | E-MBPC |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 3.8 | 4.1 | 3.6 |
| Dipole Moment (Debye) | 5.2 | 4.8 | 6.1 |
| Solubility (LogP) | 2.1 | 3.5 | 1.8 |
Insights :
- The target compound’s lower LogP than E-DPPC reflects enhanced polarity from ethoxy/hydroxy groups.
- A moderate HOMO-LUMO gap suggests reactivity intermediate between electron-rich (E-MBPC) and electron-deficient (E-DPPC) analogues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide?
- Methodology : The compound is synthesized via a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide under reflux in ethanol or methanol. Catalysts like glacial acetic acid or HCl are used to accelerate Schiff base formation. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer .
- Key Considerations : Monitor reaction progress via TLC. Control reaction time (typically 6–12 hours) to minimize byproducts like Z-isomers or unreacted hydrazide.
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Protocol :
- FT-IR : Confirm imine (C=N) stretch at ~1600–1620 cm⁻¹ and hydroxyl (O-H) at ~3200–3400 cm⁻¹ .
- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm), pyrazole protons (δ 6.0–6.5 ppm), and the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- ESI-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or furan moieties) .
- Validation : Compare experimental data with computed spectra from DFT methods (e.g., B3LYP/6-311G**) .
Q. What are the key steps in confirming molecular geometry via single-crystal X-ray diffraction?
- Procedure :
Grow crystals via slow evaporation of a DMSO/ethanol solution.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
Analyze bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (e.g., furan vs. benzene ring: ~10–15°) .
- Software : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How are hybrid DFT methods applied to study the compound’s electronic properties and reactivity?
- Computational Workflow :
- Gas Phase : Optimize geometry using B3LYP/6-311G** to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges .
- Solvent Effects : Apply the IEFPCM model to simulate aqueous environments. Compare dipole moments and solvation energies with experimental solubility data .
- NBO Analysis : Investigate hyperconjugative interactions (e.g., n→σ* or π→π*) stabilizing the Schiff base .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths or spectroscopic assignments)?
- Troubleshooting :
- X-ray vs. DFT : Discrepancies in bond lengths (e.g., C-O) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds, π-π stacking) .
- NMR Shifts : If experimental δ values deviate >0.5 ppm from DFT-predicted shifts, re-optimize the structure with dispersion-corrected functionals (e.g., ωB97XD) .
Q. What docking strategies are used to assess the compound’s potential bioactivity?
- Protocol :
Prepare the ligand: Optimize geometry (DFT), assign charges (Gasteiger-Marsili), and generate conformers (ROCS).
Select targets: Prioritize enzymes with hydrophobic active sites (e.g., COX-2, α-glucosidase) based on the compound’s aromaticity.
Dock using AutoDock Vina or Glide : Analyze binding affinities (ΔG < -7 kcal/mol) and interaction patterns (e.g., π-π stacking with His90 in α-glucosidase) .
- Validation : Compare docking poses with crystallographic data from Protein Data Bank (PDB) entries (e.g., 1LRI for α-glucosidase) .
Q. What challenges arise in refining crystal structures of hydrazide derivatives, and how are they addressed?
- Challenges :
- Disorder in flexible groups (e.g., ethoxy or furan rings).
- Twinning or pseudo-symmetry in monoclinic systems.
- Solutions :
- Apply SHELXL constraints (e.g., EADP for disordered atoms) .
- Use PLATON to check for missed symmetry (e.g., ADDSYM module) .
Q. How do solvent effects influence the compound’s conformational stability in computational models?
- Method :
- Compare gas-phase and solvent-phase (IEFPCM) DFT geometries.
- Calculate solvation free energy (ΔG_solv) using SMD model in Gaussian 16 .
- Findings : Polar solvents (e.g., water) stabilize zwitterionic forms via H-bonding, increasing dipole moments by ~2–3 Debye .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
